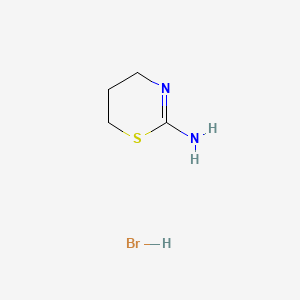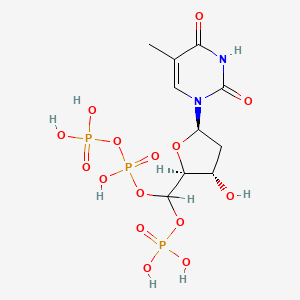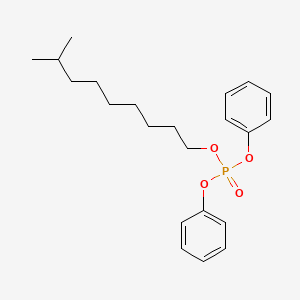
H-88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-88 is a compound known for its role as a selective and potent inhibitor of protein kinase A (PKA). Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target protein, thereby playing a crucial role in various cellular processes. This compound has been extensively used in scientific research to study the role of PKA in various cellular functions .
Métodos De Preparación
The synthesis of H-88 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
H-88 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups with other groups .
Aplicaciones Científicas De Investigación
H-88 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein phosphorylation and the role of PKA in various biochemical pathways. In biology, this compound is used to investigate the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis. In medicine, this compound has been explored for its potential therapeutic applications in diseases where PKA plays a critical role, such as cancer and cardiovascular diseases .
Mecanismo De Acción
The mechanism of action of H-88 involves its binding to the ATP-binding site of PKA, thereby inhibiting the enzyme’s activity. This inhibition prevents the phosphorylation of target proteins by PKA, leading to alterations in various cellular processes. The molecular targets of this compound include the catalytic subunits of PKA, and the pathways involved are those regulated by PKA-mediated phosphorylation .
Comparación Con Compuestos Similares
H-88 is unique among PKA inhibitors due to its high selectivity and potency. Similar compounds include other PKA inhibitors such as H-89 and Rp-cAMPS. While H-89 is also a potent PKA inhibitor, it has been shown to inhibit other kinases as well, making it less selective compared to this compound. Rp-cAMPS is another PKA inhibitor that works by competing with cyclic AMP (cAMP) for binding to the regulatory subunits of PKA, thereby preventing the activation of the catalytic subunits. The uniqueness of this compound lies in its ability to selectively inhibit PKA without significantly affecting other kinases .
Propiedades
Número CAS |
34929-08-3 |
|---|---|
Fórmula molecular |
C17H13F3N2O3 |
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-[3-(trifluoromethyl)phenyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)11-4-3-5-12(10-11)22-14-7-2-1-6-13(14)15(24)21(8-9-23)16(22)25/h1-7,10,23H,8-9H2 |
Clave InChI |
YKVDSZPXGNPCRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
| 34929-08-3 | |
Sinónimos |
1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione H-88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















